N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide is a complex organic compound characterized by its distinctive structure which includes a pyrrole ring and various functional groups. The compound is of interest in medicinal chemistry due to its potential biological activities and applications.
This compound is synthesized through a series of chemical reactions involving the pyrrole ring and various substituents. It is primarily used in research settings, particularly in studies related to medicinal chemistry and organic synthesis.
N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide belongs to the class of pyrrole derivatives, which are known for their diverse biological properties and applications in pharmaceuticals.
The synthesis of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide typically involves several key steps:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for achieving optimal yields. Advanced techniques such as chromatography may be employed for purification.
The molecular formula for N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide is , with a molecular weight of approximately .
| Property | Value |
|---|---|
| IUPAC Name | N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]propanamide |
| InChI | InChI=1S/C19H26N2O4S/c1-6-17(22)20-19... |
| InChI Key | UEVJZSXZLQPZTC-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)NC1=C(C(=C(N1CCOC)C)C)S(=O)(=O)C2=CC=C(C=C2)C |
N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide can undergo several chemical reactions:
The outcomes of these reactions depend heavily on the reagents used and the conditions under which they are performed. For instance, oxidation might yield different products based on the extent of oxidation applied.
The mechanism of action for N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide involves interactions with specific molecular targets within biological systems. These interactions can modulate various pathways that contribute to its pharmacological effects. Ongoing research aims to elucidate these mechanisms further.
The physical properties of N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide include:
The chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions.
N-{1-(2-methoxyethyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}propanamide has several potential applications:
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5
CAS No.: 21115-85-5